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Tridocosahexaenoin - 11094-59-0

Tridocosahexaenoin

Catalog Number: EVT-1185075
CAS Number: 11094-59-0
Molecular Formula: C69H98O6
Molecular Weight: 1023.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tridocosahexaenoin (DHA-TAG) is a triglyceride composed of three docosahexaenoic acid (DHA) molecules esterified to a glycerol backbone. [] DHA is an omega-3 polyunsaturated fatty acid (PUFA) that is essential for human health and plays a crucial role in brain and eye development. [, , ] Tridocosahexaenoin is found naturally in various marine sources, including fish oils, particularly those derived from cold-water fish like tuna and bonito. [, , ]

Docosahexaenoic Acid (DHA)

Compound Description: Docosahexaenoic acid (DHA), also known as 22:6n-3, is an omega-3 fatty acid. It is a primary structural component of the human brain, cerebral cortex, skin, and retina. [] DHA is a key component of fish oils and is often found esterified to glycerol in the form of triglycerides. [, , ]

Relevance: DHA is a direct precursor to tridocosahexaenoin, with the latter being the triglyceride form of DHA. [, ] The studies often investigate the properties and applications of both DHA and tridocosahexaenoin due to their close relationship in biological systems. [, ]

Eicosapentaenoic Acid (EPA)

Compound Description: Eicosapentaenoic acid (EPA) is another omega-3 fatty acid, also known as 20:5n-3. Like DHA, it is found in fish oils and plays a crucial role in human health. [] EPA is often studied alongside DHA due to their similar sources and biological activities. []

Relevance: While not a direct precursor, EPA is often found in triglycerides alongside DHA, forming mixed triglycerides within fish oils. [] The digestion and oxidation behavior of EPA is compared to DHA in similar lipid structures. []

Trilinolenin

Compound Description: Trilinolenin is a triglyceride composed of three linolenic acid (18:3n-3) molecules. Linolenic acid is an essential omega-3 fatty acid. []

Relevance: Trilinolenin, as a source of the essential fatty acid linolenic acid, was investigated alongside tridocosahexaenoin and other triglycerides for its nutritional value to juvenile mud crabs. [] This study aimed to understand the specific requirements and utilization of different omega-3 and omega-6 fatty acids. []

Trilinolein

Compound Description: Trilinolein is a triglyceride composed of three linoleic acid (18:2n-6) molecules. Linoleic acid is an essential omega-6 fatty acid. []

Relevance: Trilinolein, as a source of the essential fatty acid linoleic acid, was used in a comparative study with tridocosahexaenoin to assess the growth and fatty acid composition of juvenile mud crabs. [] This comparison helped determine the essentiality of different polyunsaturated fatty acids (PUFAs) in the diet of these crabs. []

Triarachidonin

Compound Description: Triarachidonin is a triglyceride composed of three arachidonic acid (20:4n-6) molecules. Arachidonic acid is an omega-6 fatty acid that serves as a precursor to various signaling molecules in the body. [, ]

Relevance: Similar to trilinolenin and trilinolein, triarachidonin was used in the same study to examine its effect on the growth and fatty acid profile of juvenile mud crabs. [] The study aimed to determine the essentiality of this omega-6 fatty acid in their diet. []

1 (or 3)-Palmitoyl-2, 3 (or 1)-di-docosahexaenoin

Compound Description: This compound is a mixed triglyceride containing one palmitic acid and two DHA molecules. It is a major component of tuna and bonito orbital fat. []

Relevance: This specific triglyceride molecule highlights the dominant presence of DHA in certain fish oils, particularly in the sn-2 position. [] Its abundance emphasizes the importance of DHA-rich sources like tuna and bonito in providing tridocosahexaenoin. []

Palmitoyl-DHA-Palmitic (PDP) Triglyceride

Compound Description: This is a mixed triglyceride with a DHA molecule esterified to the sn-2 position of the glycerol backbone, flanked by two palmitic acid molecules. []

Relevance: This triglyceride, along with PDO, represents a significant portion of the triacylglycerol composition in the liver oil of various shark species. [] The presence of these mixed triglycerides emphasizes the diverse molecular species containing DHA within natural sources. []

Palmitoyl-DHA-Oleic (PDO) Triglyceride

Compound Description: This is a mixed triglyceride composed of palmitic acid, DHA, and oleic acid. It is a predominant triglyceride molecule found in the liver oil of several shark species. []

Relevance: Similar to PDP, the abundance of PDO in shark liver oil indicates the diverse array of triglyceride molecules that can incorporate DHA. [] It emphasizes that tridocosahexaenoin is not the sole form of DHA storage and utilization in biological systems. []

Cholesteryl Linolenate

Compound Description: Cholesteryl linolenate is a cholesterol ester formed by the esterification of cholesterol with linolenic acid (18:3n-3). []

Relevance: Although not directly structurally related to tridocosahexaenoin, cholesteryl linolenate was included in a study investigating the toxicity of polyunsaturated fatty acid esters. [] The study highlighted the anomalous behavior of cholesteryl linolenate, which despite being highly unsaturated, showed low toxicity compared to other polyunsaturated fatty acid esters, including those of DHA. [] This comparison provides insights into the potential differential effects of various fatty acid esters within the cellular environment. []

Cholesteryl Arachidonate

Compound Description: Cholesteryl arachidonate is the cholesterol ester of arachidonic acid (20:4n-6). []

Relevance: Similar to cholesteryl linolenate, cholesteryl arachidonate was studied to understand the toxicity of polyunsaturated fatty acid esters in human monocyte-macrophages. [] This research aimed to elucidate the role of lipid oxidation and the potential contribution of different fatty acid esters to cellular damage. []

α-Tocopherol

Compound Description: α-Tocopherol is a potent lipid-soluble antioxidant, commonly known as Vitamin E. [] It is often added to oils and foods to prevent oxidative rancidity. []

Relevance: α-Tocopherol was investigated in conjunction with tridocosahexaenoin to study its protective effect against DHA oxidation. [] The research explored the synergistic antioxidant activity of α-tocopherol and dihydrosphingosine, highlighting their potential to enhance the stability and shelf-life of DHA-rich oils. []

Dihydrosphingosine (d18:0)

Compound Description: Dihydrosphingosine is a sphingoid base, a type of lipid found in cell membranes. It has shown potential antioxidant properties. []

Relevance: Dihydrosphingosine was studied for its antioxidant effects, specifically its ability to synergize with α-tocopherol in preventing the oxidation of tridocosahexaenoin. [] The research aimed to understand the mechanisms behind this synergistic activity and its implications for preserving DHA-rich oils. []

Lipid Oxidation Products (Carbonyl Compounds)

Compound Description: Lipid oxidation products, specifically carbonyl compounds, are generated during the degradation of unsaturated fatty acids like DHA. [] These compounds contribute to the off-flavors and odors associated with rancidity and can have detrimental effects on health. []

Relevance: The formation of lipid oxidation products from tridocosahexaenoin was a key aspect studied in the context of its stability and shelf-life. [] The research investigated the effectiveness of antioxidants like α-tocopherol and dihydrosphingosine in mitigating the formation of these undesirable compounds. []

Imines

Compound Description: Imines are organic compounds characterized by a carbon-nitrogen double bond. They can be formed through reactions between carbonyl groups and primary amines, such as those present in dihydrosphingosine. []

Relevance: The formation of imines was investigated as a potential mechanism for the synergistic antioxidant effect observed between dihydrosphingosine and α-tocopherol on tridocosahexaenoin. [] The research suggested that imines, formed by the reaction of dihydrosphingosine with lipid oxidation products, might contribute to the enhanced stability of DHA. []

Source and Classification

Tridocosahexaenoin is classified as a triacylglycerol (or triglyceride) due to its structure comprising glycerol esterified with three fatty acids. It is predominantly sourced from marine organisms, particularly fish oils. The compound is recognized for its high content of omega-3 fatty acids, which are essential for human health, contributing to anti-inflammatory effects and cardiovascular health.

Synthesis Analysis

Synthetic Methods

Tridocosahexaenoin can be synthesized through several methods:

  1. Esterification: The most common method involves the esterification of glycerol with docosahexaenoic acid. This reaction typically requires catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The resulting mixture is purified using techniques like column chromatography to isolate the pure compound .
  2. Enzymatic Esterification: In industrial settings, enzymatic synthesis using lipases has gained popularity due to its specificity and higher yields compared to chemical methods. This process involves mixing glycerol and docosahexaenoic acid in the presence of lipase enzymes, followed by purification steps to isolate tridocosahexaenoin .
  3. Acidolysis: Another method includes using glycerophosphocholine as a starting material, followed by specific esterification at designated positions on the glycerol backbone .

Parameters and Conditions

  • Catalysts: Sulfuric acid or p-toluenesulfonic acid for chemical synthesis; lipases for enzymatic synthesis.
  • Temperature: Typically conducted under reflux conditions (around 100°C).
  • Purification Techniques: Column chromatography or enzymatic purification methods.
Molecular Structure Analysis

Tridocosahexaenoin has a complex molecular structure characterized by:

  • Molecular Formula: C63H118O6
  • Molecular Weight: Approximately 1008.6 g/mol
  • Structure: Composed of three docosahexaenoic acid chains attached to a glycerol backbone. Each docosahexaenoic acid chain contains six double bonds, contributing to its polyunsaturated nature.

The structural integrity of tridocosahexaenoin is crucial for its biological functions, particularly its interactions with cell membranes and proteins.

Chemical Reactions Analysis

Types of Reactions

  1. Oxidation: Tridocosahexaenoin is highly susceptible to oxidation due to its multiple double bonds. Oxidation can lead to the formation of lipid hydroperoxides and other reactive oxygen species.
  2. Reduction: While less common, hydrogenation can be employed to reduce the double bonds in the docosahexaenoic acid chains, converting them into saturated fatty acids.
  3. Substitution: Hydrolysis reactions can occur under acidic or basic conditions, releasing free docosahexaenoic acid and glycerol .

Common Reagents and Conditions

  • Oxidation Agents: Molecular oxygen, free radicals.
  • Reduction Agents: Hydrogen gas with metal catalysts (e.g., palladium on carbon).
  • Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments.
Mechanism of Action

The mechanism of action of tridocosahexaenoin involves several biochemical pathways:

  • Cell Signaling: It influences cell function by modulating signal transduction pathways that affect gene expression, cell growth, and apoptosis.
  • Interaction with Enzymes: Tridocosahexaenoin binds with various enzymes and proteins, potentially inhibiting or activating their functions.
  • Metabolic Pathways: It participates in metabolic pathways that regulate lipid metabolism and inflammation .

Research indicates that tridocosahexaenoin may have protective effects against oxidative stress and inflammation in neuronal tissues, contributing to cognitive health.

Physical and Chemical Properties Analysis

Key Properties

  • Appearance: Typically a colorless to pale yellow oil.
  • Solubility: Soluble in organic solvents like ethanol and chloroform; insoluble in water.
  • Stability: Exhibits stability against oxidation under controlled conditions but is prone to degradation when exposed to air or light.

Relevant Data

  • Melting Point: Not applicable as it remains liquid at room temperature.
  • Boiling Point: Decomposes before boiling; specific data not readily available.
Applications

Tridocosahexaenoin has numerous scientific applications:

  1. Nutritional Supplementation: Used as a dietary supplement for enhancing cognitive function and supporting brain health.
  2. Pharmaceuticals: Investigated for potential therapeutic roles in neuroprotection against diseases such as Alzheimer's disease.
  3. Ophthalmology: Essential for retinal health; research suggests it may help prevent age-related macular degeneration.
  4. Food Industry: Incorporated into functional foods aimed at improving heart health due to its anti-inflammatory properties.

Research continues into its broader applications across various fields, including nutrition science and pharmacology.

Properties

CAS Number

11094-59-0

Product Name

Tridocosahexaenoin

IUPAC Name

2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Molecular Formula

C69H98O6

Molecular Weight

1023.5 g/mol

InChI

InChI=1S/C69H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,52-57,66H,4-6,13-15,22-24,31-33,40-42,49-51,58-65H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45-,55-52-,56-53-,57-54-

InChI Key

SOFMPBOQLPVEQZ-LBUXZKOBSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

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